3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine
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Description
3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse therapeutic potential .
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel permeability . The exact interaction would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to diverse biological effects . These effects can include antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others .
Result of Action
Similar compounds have been reported to produce a range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Biological Activity
3-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N4O
- Molecular Weight : 270.33 g/mol
- CAS Number : 2034605-21-3
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable carbonyl compound.
- Piperidine Synthesis : Piperidine can be synthesized through cyclization reactions involving amines and carbonyl compounds.
- Coupling Reaction : The pyrazole and piperidine derivatives are coupled to form the final product.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a variety of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives:
- In vitro Studies : Compounds containing the pyrazole structure have shown antiproliferative effects against various cancer cell lines, including lung (A549), breast (MCF7), and colorectal cancer cells (LoVo) .
Compound Type | Cancer Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative | A549 (Lung) | 12.5 |
Pyrazole Derivative | MCF7 (Breast) | 15.0 |
Pyrazole Derivative | LoVo (Colorectal) | 10.0 |
The biological activity of this compound may be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as kinases and proteases .
- Receptor Modulation : The compound may also act on specific receptors, altering signaling pathways crucial for tumor growth and survival.
Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of several pyrazole derivatives, including this compound, against a panel of human cancer cell lines. Results indicated that this compound significantly inhibited cell growth in MCF7 and A549 cells, suggesting its potential as an anticancer agent .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which pyrazole derivatives exert their anticancer effects. It was found that these compounds can activate apoptotic pathways while inhibiting angiogenesis, which is vital for tumor development .
Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-8-6-14(17-18)12-4-9-19(10-5-12)15(20)13-3-2-7-16-11-13/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWRZYLGBUCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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